4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(E)-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c1-19-12-4-2-3-5-14(12)21-15(19)18-17-9-10-8-11(16)6-7-13(10)20/h2-9,20H,1H3/b17-9+,18-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHBFPPMYCSQH-LMVCELQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=CC3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/N=C/C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol , a derivative of benzothiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
IUPAC Name
The IUPAC name for this compound is This compound .
Molecular Formula
The molecular formula is with a molecular weight of approximately 364.23 g/mol.
Structural Characteristics
The compound features a bromine atom, a hydrazone linkage, and a phenolic group, contributing to its diverse reactivity and biological interactions.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound demonstrated activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values suggesting effective inhibition at low concentrations.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99 |
| Control | 250 | 98 |
This data suggests its potential as a treatment for bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The anticancer properties of the compound have been evaluated in vitro against several cancer cell lines. Studies revealed that it inhibits cell proliferation effectively, with IC50 values indicating potent cytotoxic effects.
| Cell Line | IC50 (μg/mL) | Reference Drug |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.61 ± 1.92 | Doxorubicin |
| Jurkat (T-cell leukemia) | 1.98 ± 1.22 | Doxorubicin |
The structure-activity relationship (SAR) analysis indicates that modifications to the benzothiazole moiety can enhance efficacy against specific cancer types.
The biological effects of this compound are believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Binding : It interacts with specific receptors, modulating signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it can induce oxidative stress in target cells, leading to apoptosis.
Study on Antimicrobial Activity
A study published in MDPI highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. It was found effective against both Gram-positive and Gram-negative bacteria, demonstrating a promising application in treating infections resistant to standard therapies .
Study on Anticancer Activity
Research conducted on various benzothiazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against melanoma cells. The presence of electron-donating groups was crucial for enhancing activity .
Comparison with Similar Compounds
Structural Features
The target compound shares core motifs with several analogs:
- BTV (): 2-Methoxy-6-((E)-(((E)-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol. Key difference: Methoxy (-OCH₃) at C2 instead of bromine (Br) at C4. Implication: Bromine enhances molecular weight and polarizability, while methoxy improves solubility and electron-donating capacity .
- 3e (): 4-((3-Bromophenyl)diazenyl)-2-(((3,4-dimethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol. Key difference: Diazene (-N=N-) linker and dimethylthiazole instead of a direct hydrazone-thiazole fusion. Implication: The diazene group may reduce planarity, affecting conjugation and intermolecular interactions .
- I6 (): Quinolinium iodide derivative with a 3-methylbenzo[d]thiazol-2-ylidene group. Key difference: Charged quinolinium system vs. neutral phenol. Implication: The charged system in I6 enhances bioavailability for biological targeting (e.g., FtsZ inhibition in bacteria) .
Physicochemical Properties
- Bromo vs.
- Melting Points: Brominated analogs (e.g., 3e) exhibit higher melting points than non-halogenated derivatives (e.g., 3h), suggesting stronger crystal packing due to halogen bonding .
Spectral Characteristics
- 1H NMR :
- Mass Spectrometry :
Q & A
How can the synthesis of 4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol be optimized for improved yield and purity?
Level: Basic
Methodological Answer:
Optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Palladium or copper-based catalysts can accelerate coupling reactions, as seen in analogous thiazole derivatives .
- Temperature Control : Maintaining 60–80°C during condensation steps minimizes side reactions, improving yields to 67–85% (observed in structurally similar hydrazone derivatives) .
- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:1 ratio) effectively isolates the product, as validated by NMR and mass spectrometry .
What spectroscopic techniques are most effective for characterizing the hydrazono-methylphenol structure, and how can conflicting NMR signals be resolved?
Level: Basic
Methodological Answer:
- Primary Techniques :
- Resolving Ambiguities :
How do substituent variations on the benzo[d]thiazole ring influence the compound’s electronic properties and bioactivity?
Level: Advanced
Methodological Answer:
- Electronic Effects :
- Bioactivity :
What strategies are recommended for analyzing contradictory antimicrobial activity data across studies?
Level: Advanced
Methodological Answer:
- Standardized Protocols :
- Data Reconciliation :
What computational methods are suitable for modeling the E/Z isomerism in this compound, and how can experimental data validate these models?
Level: Advanced
Methodological Answer:
- Modeling Approaches :
- Experimental Validation :
How can elemental analysis discrepancies be addressed when confirming molecular composition?
Level: Basic
Methodological Answer:
- Protocol Refinement :
- Troubleshooting :
What in vitro assays are appropriate for evaluating the anticancer potential of this compound?
Level: Advanced
Methodological Answer:
- Cell-Based Assays :
- Mechanistic Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
